N'-Desmethyl Amonafide-d5
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-[2,2-dideuterio-2-(trideuteriomethylamino)ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17-5-6-18-14(19)11-4-2-3-9-7-10(16)8-12(13(9)11)15(18)20/h2-4,7-8,17H,5-6,16H2,1H3/i1D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLYCGLQHZUVQZ-RPIBLTHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC([2H])([2H])CN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Deuterated Internal Standards and Metabolites
Methodologies for Isotopic Labeling of Amonafide (B1665376) Derivatives
The introduction of deuterium (B1214612) into amonafide and its derivatives, such as N'-Desmethyl Amonafide, can be accomplished through several established techniques. The choice of method often depends on the desired position of the label, the stability of the label, and the availability of starting materials.
For a compound like N'-Desmethyl Amonafide-d5, where the deuterium atoms are typically located on the aromatic naphthalimide core for stability, the synthesis generally relies on the use of a pre-labeled precursor. Direct hydrogen-deuterium exchange on the final molecule is often not specific enough and can lead to a mixture of isotopologues with varying degrees of deuteration.
Common techniques for incorporating deuterium include:
Acid/Base-Catalyzed Exchange: This method involves exposing a substrate to a deuterated acid (e.g., D2SO4) or base (e.g., NaOD) in a deuterated solvent like D2O, often at elevated temperatures. This is generally more effective for protons on carbons adjacent to activating groups.
Metal-Catalyzed Exchange: Transition metals, such as palladium, platinum, or iridium, can catalyze the exchange of hydrogen for deuterium using D2 gas or D2O. This can be effective for aromatic systems but may require harsh conditions and can sometimes lack regioselectivity.
Reduction of Halogenated Precursors: A highly specific method involves the synthesis of a halogenated (e.g., brominated or iodinated) analog of the target molecule, followed by reduction with deuterium gas (D2) and a catalyst like palladium on carbon (Pd/C).
Use of Deuterated Building Blocks: The most direct and controlled method for producing a specifically labeled compound like this compound is to begin the synthesis with a deuterated starting material. For this compound, the synthesis would ideally start from a deuterated naphthalic anhydride (B1165640) precursor. researchgate.net
The most plausible synthetic route to this compound involves a multi-step chemical synthesis starting from a deuterated naphthalimide precursor. The N'-desmethyl structure implies a secondary amine in the side chain, distinguishing it from amonafide, which has a tertiary dimethylamino group.
A general synthetic pathway is outlined below:
Preparation of a Deuterated Naphthalic Anhydride: The synthesis would likely begin with a deuterated 3-nitro-1,8-naphthalic anhydride. The deuteration of the aromatic ring system can be achieved through various means before the key synthetic steps.
Reduction of the Nitro Group: The 3-nitro group of the deuterated naphthalic anhydride is reduced to a primary amine (the 5-amino group in the final product, following nomenclature rules). This reduction is commonly performed using agents like sodium dithionite (B78146) or catalytic hydrogenation. google.com This yields 5-amino-1,8-naphthalic anhydride-d5.
Condensation Reaction: The resulting deuterated amino-naphthalic anhydride is then condensed with the appropriate side-chain precursor, which for N'-Desmethyl Amonafide is N-methylethylenediamine. This reaction is typically carried out by heating the two components in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF) to form the imide ring. mdpi.comias.ac.in
This approach ensures that the deuterium labels are in a stable position on the aromatic ring and avoids isotopic scrambling that might occur with other methods.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor | Chemical Structure | Role in Synthesis |
|---|---|---|
| 5-Amino-1,8-naphthalic anhydride-d5 | C12H2D5NO3 | The deuterated core structure providing the naphthalimide ring system. |
| N-Methylethylenediamine | C3H10N2 | Provides the N-methylethylamino side chain required for the final product. |
Deuterium Incorporation Techniques
Advanced Synthetic Methodologies for this compound
To achieve the specificity and purity required for an internal standard, more advanced synthetic strategies can be employed. These methods focus on maximizing isotopic enrichment and ensuring the final product is free of unlabeled or partially labeled impurities.
Chemo-enzymatic synthesis offers a powerful approach to achieve high regioselectivity and stereoselectivity in complex molecules. nih.govpnas.org While a specific enzymatic synthesis for this compound is not widely documented, a plausible strategy would involve the enzymatic N-demethylation of a suitable precursor.
For instance, a deuterated amonafide analog (Amonafide-d5) could be synthesized first. Then, a specific enzyme, such as a cytochrome P450 (CYP) monooxygenase, could be used to selectively remove one of the two methyl groups from the dimethylamino side chain. mdpi.comrsc.org Many CYP enzymes are known to catalyze N-dealkylation reactions as part of drug metabolism. mdpi.com
This biocatalytic step offers several advantages:
High Specificity: Enzymes can often target a specific methyl group, even in the presence of other reactive sites, leading to a cleaner product profile.
Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous buffers at or near room temperature, which can help preserve the integrity of the molecule and the isotopic labels.
This approach would require screening a library of enzymes to find one with high activity and selectivity for the N-demethylation of the deuterated amonafide substrate. mdpi.com
Achieving high chemical and isotopic purity is paramount for an internal standard. Any contamination with the unlabeled analyte will lead to inaccurate quantification. nih.gov
Key strategies include:
High-Enrichment Reagents: The synthesis must utilize starting materials and reagents with the highest possible isotopic enrichment (e.g., D2O >99.8 atom % D).
Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying the final product. google.com Reverse-phase HPLC can effectively separate the desired deuterated compound from unreacted precursors and non-deuterated or partially deuterated side products.
Avoiding Isotopic Exchange: Reaction conditions must be carefully controlled to prevent any back-exchange of deuterium for hydrogen. This means avoiding strong protic acids or bases unless they are part of a specific deuteration step.
Chemo-Enzymatic Synthesis for Isotope Specificity
Analytical Characterization of Synthesized Labeled Compounds
Once synthesized, the identity, purity, and isotopic enrichment of this compound must be rigorously confirmed using a combination of analytical techniques.
Mass Spectrometry (MS): This is the primary technique for confirming the mass of the labeled compound and determining the degree of deuterium incorporation. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. The mass spectrum will show a molecular ion peak (e.g., [M+H]+) that is 5 mass units higher than the unlabeled N'-Desmethyl Amonafide. The isotopic distribution pattern is analyzed to ensure high enrichment of the d5 species. ubc.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the exact location of the deuterium atoms.
¹H NMR: In the proton NMR spectrum, the signals corresponding to the positions where deuterium has been substituted will be absent or significantly diminished. mdpi.comias.ac.in This provides direct evidence of successful labeling at the intended sites on the naphthalimide ring.
¹³C NMR: The carbon signals for the deuterated positions will be observable but may show splitting due to C-D coupling and a slight upfield shift compared to the unlabeled compound.
²H NMR: Deuterium NMR can be used to directly observe the deuterium signals, confirming their presence and chemical environment.
Table 2: Analytical Characterization Data for this compound
| Analytical Technique | Expected Observation | Information Gained |
|---|---|---|
| Mass Spectrometry (MS) | Molecular ion peak at [M+5] relative to the unlabeled compound. | Confirms successful incorporation of five deuterium atoms and overall molecular weight. |
| ¹H NMR Spectroscopy | Absence of specific aromatic proton signals from the naphthalimide core. | Confirms the location of deuterium labels and structural integrity. |
| HPLC | A single, sharp peak with high purity (>98%). | Confirms chemical purity of the final compound. |
Spectroscopic Confirmation of Isotopic Purity
Following synthesis, rigorous analytical testing is required to confirm the successful incorporation of deuterium and to determine the isotopic purity of the compound. This is a critical quality attribute, as isotopic impurities can affect the accuracy of quantitative assays. bvsalud.org Two primary spectroscopic techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, are employed for this purpose. ansto.gov.aursc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for verifying the mass shift and determining the isotopic enrichment of deuterated compounds. rsc.orgnih.gov By comparing the mass-to-charge ratio (m/z) of the deuterated standard to its unlabeled analog, analysts can confirm the incorporation of the deuterium atoms. scioninstruments.com For this compound, the molecular weight is expected to be 5 Daltons higher than the unlabeled N'-Desmethyl Amonafide. The mass spectrum provides a distribution of isotopologues (molecules that differ only in their isotopic composition), and by integrating the ion signals, the percentage of isotopic purity can be accurately calculated. rsc.orgnih.gov
Table 1: Hypothetical Mass Spectrometry Data for this compound
| Isotopologue | Description | Expected Relative Abundance (%) |
| d0 | Unlabeled N'-Desmethyl Amonafide | < 0.5% |
| d1 | Contains one deuterium atom | < 1.0% |
| d2 | Contains two deuterium atoms | < 1.5% |
| d3 | Contains three deuterium atoms | < 2.0% |
| d4 | Contains four deuterium atoms | < 5.0% |
| d5 | Fully labeled this compound | > 98% |
Chromatographic Purity Assessment
While spectroscopic methods confirm isotopic purity, chromatographic techniques are essential for assessing the chemical purity of the synthesized this compound. Chemical purity ensures that the standard is free from starting materials, by-products, or other contaminants that could interfere with the analysis. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for purity assessment of non-volatile compounds like this compound. acs.orgmdpi.com The compound is dissolved in a suitable solvent and injected into the HPLC system, which separates components based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). acs.org A detector, often a UV-Vis or mass spectrometer (LC-MS), measures the amount of each separated component. mdpi.com
The result is a chromatogram where the main peak represents the desired compound, and any other peaks indicate impurities. The chemical purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks. For use as an internal standard, a chromatographic purity of >98% is often required. mdpi.com The use of stable isotope-labeled standards that co-elute (have nearly identical retention times) with the analyte is a hallmark of a robust analytical method. researchgate.netmdpi.com
Table 2: Typical HPLC Purity Analysis Parameters
| Parameter | Specification | Purpose |
| Column | C18, Phenyl-Hexyl, or similar | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with additives (e.g., Formic Acid) | Solvent system to elute compounds from the column. |
| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the separation. |
| Detector | UV-Vis at a specific wavelength or Mass Spectrometry (MS) | To detect and quantify the separated compounds. |
| Purity Specification | > 98% | Ensures the standard is free from chemical impurities. |
By combining these spectroscopic and chromatographic techniques, a comprehensive certificate of analysis can be generated, confirming that this compound meets the high standards of isotopic and chemical purity required for its role as an internal standard in quantitative bioanalytical assays. ansto.gov.au
Advanced Analytical Methodologies Utilizing N Desmethyl Amonafide D5
Role of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability throughout the analytical process. wuxiapptec.com Stable isotope-labeled internal standards (SIL-IS) are considered the most effective type because their physical and chemical properties are nearly identical to the analyte of interest. wuxiapptec.comscispace.com This near-identity ensures that the SIL-IS and the analyte behave similarly during sample preparation, chromatography, and ionization, thereby providing the most accurate correction for potential errors. wuxiapptec.comlgcstandards.com N'-Desmethyl Amonafide-d5, which incorporates five deuterium (B1214612) atoms, serves as an ideal SIL-IS for the quantification of its non-labeled counterpart, N'-Desmethyl Amonafide (B1665376).
Mitigation of Matrix Effects in Complex Biological Samples
Biological samples such as plasma, urine, and tissue homogenates are inherently complex, containing numerous endogenous components like salts, lipids, and proteins. waters.com During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. wuxiapptec.com This phenomenon, known as the matrix effect, is a significant source of variability and inaccuracy in quantitative bioanalysis. waters.com
The use of a SIL-IS like this compound is the preferred method to compensate for matrix effects. wuxiapptec.comwaters.com Because the SIL-IS and the analyte co-elute and have virtually identical physicochemical properties, they experience the same degree of ion suppression or enhancement from the biological matrix. wuxiapptec.comlgcstandards.com By calculating the ratio of the analyte's response to the IS's response, the variability introduced by the matrix effect is effectively normalized, leading to more reliable and reproducible results. lgcstandards.commusechem.com This correction is crucial for ensuring the ruggedness of a bioanalytical method across different lots of biological matrix. waters.com
Enhancing Accuracy and Precision in Mass Spectrometry-Based Assays
The primary goal of a quantitative bioanalytical method is to provide accurate and precise measurements of an analyte's concentration. Accuracy refers to the closeness of a measured value to the true value, while precision describes the degree of reproducibility among multiple measurements of the same sample. texilajournal.comresearchgate.net
Stable isotope internal standards are transformative tools for improving both accuracy and precision. musechem.com They compensate for analyte losses that may occur during sample processing steps, including extraction, evaporation, and reconstitution. wuxiapptec.comscispace.com Since the SIL-IS is added at the beginning of the sample preparation process, any loss of the analyte is mirrored by a proportional loss of the IS, leaving the analyte-to-IS ratio unchanged. wuxiapptec.com
In mass spectrometry, fluctuations in instrument performance and ionization efficiency can also introduce variability. scispace.com A SIL-IS co-eluting with the analyte experiences these same fluctuations. texilajournal.com The use of the response ratio effectively cancels out this instrumental variability, significantly improving the precision of the assay. scispace.com Studies have shown that changing from a structural analog IS to a SIL-IS can result in a statistically significant improvement in method precision. scispace.com
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Developing a robust and reliable LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. The validation process then ensures that the developed method is fit for its intended purpose.
Chromatographic Separation Optimization for this compound and Related Analytes
The objective of chromatographic optimization is to achieve a symmetrical peak shape, adequate retention, and baseline separation of the analyte from potentially interfering matrix components. For N'-Desmethyl Amonafide and its deuterated standard, this compound, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed.
Key parameters for optimization include the analytical column, mobile phase composition, and gradient elution profile. A C18 column is a common first choice for separating moderately polar compounds like Amonafide metabolites. rjptonline.orgnih.gov The mobile phase usually consists of an aqueous component with an acid additive (e.g., formic acid) to improve peak shape and a polar organic solvent like acetonitrile (B52724) or methanol. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure elution of all compounds of interest with good peak shapes within a reasonable run time. researchgate.net
It is important to ensure that the deuterated internal standard, this compound, co-elutes as closely as possible with the non-labeled analyte. waters.com While chemically similar, the replacement of hydrogen with deuterium can sometimes lead to a slight shift in retention time, an effect known as the "deuterium isotope effect". scispace.comwaters.com This separation must be minimized to ensure both compounds experience identical matrix effects.
Table 1: Typical Parameters for Chromatographic Method Development
| Parameter | Typical Conditions & Considerations |
| Analytical Column | Reversed-phase C18 or C8, 1.8-5 µm particle size |
| Column Dimensions | 50-150 mm length, 2.1-4.6 mm internal diameter |
| Mobile Phase A | Water with 0.1% Formic Acid or 2-10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient elution to optimize resolution and run time |
| Flow Rate | 0.2-1.0 mL/min, depending on column dimensions |
| Column Temperature | 25-40 °C to ensure reproducible retention times |
| Injection Volume | 1-10 µL |
Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity
Tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity through the use of Multiple Reaction Monitoring (MRM). rjptonline.org This technique involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole.
For N'-Desmethyl Amonafide and its d5-labeled internal standard, method development begins with infusing a standard solution into the mass spectrometer to optimize the precursor and product ions and the collision energy. Electrospray ionization (ESI) in positive mode is commonly used for compounds containing amine functionalities. rjptonline.org The precursor ion for this compound will have a mass-to-charge ratio (m/z) that is 5 Daltons higher than the unlabeled analyte, providing clear differentiation. The fragmentation pattern should be similar, but a corresponding mass shift in the product ion may or may not be observed, depending on which part of the molecule the deuterium labels are located.
Table 2: Hypothetical Mass Spectrometric Parameters for MRM Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N'-Desmethyl Amonafide | [Value] | [Value] | 100-200 | [Optimized Value] |
| This compound (IS) | [Value + 5] | [Value or Value + n] | 100-200 | [Optimized Value] |
Note: Specific m/z values are dependent on the exact mass and fragmentation of the molecule and must be determined experimentally.
Validation Criteria for Bioanalytical Methods Employing Deuterated Internal Standards
Once the LC-MS/MS method is developed, it must be validated according to international guidelines to ensure its reliability. nih.govresearchgate.net The validation process assesses several key parameters.
Table 3: Key Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Closeness to the true value and reproducibility of measurements, assessed at multiple QC levels. | Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ). rjptonline.org |
| Matrix Effect | The effect of matrix components on the ionization of the analyte. | IS-normalized matrix factor should be consistent across different lots of matrix, with a %CV ≤ 15%. gtfch.org |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent and reproducible, though it does not need to be 100%. |
| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, long-term). | Mean concentration of stability samples should be within ±15% of nominal concentration of fresh samples. |
| Carryover | Contamination of a sample by the preceding sample. | Response in a blank sample following a high concentration sample should be ≤ 20% of the LLOQ response. researchgate.net |
The use of a deuterated internal standard like this compound is particularly scrutinized during the assessment of matrix effects, where its ability to track and correct for variability is confirmed. gtfch.org
Applications in Preclinical Drug Discovery and Development
The journey of a drug candidate through preclinical development involves extensive evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are fundamental to understanding a compound's behavior in a biological system and predicting its potential efficacy and safety in humans. This compound plays a specialized yet crucial role in this phase, particularly in the analytical methods that underpin these investigations.
In vitro biotransformation studies are essential for identifying the metabolic pathways of a drug candidate and assessing its potential for drug-drug interactions. These experiments typically involve incubating the parent drug with systems that replicate mammalian metabolism, such as liver microsomes or hepatocytes. nih.gov The primary goal is to identify and quantify the metabolites formed.
The parent drug, Amonafide, is known to undergo extensive metabolism, with one of its pathways involving N-demethylation to form N'-Desmethyl Amonafide. nih.gov To accurately quantify the formation of this metabolite in in vitro systems, a reliable analytical method is required. This is where this compound is indispensable. It is added at a known concentration to the experimental samples at an early stage of the sample preparation process. clearsynth.com
During LC-MS/MS analysis, the deuterated internal standard co-elutes with the non-labeled metabolite produced by the enzymatic reaction. youtube.com However, due to the mass difference, the mass spectrometer can detect and measure each compound independently. By comparing the instrument's response of the analyte (N'-Desmethyl Amonafide) to that of the internal standard (this compound), analysts can accurately calculate the concentration of the metabolite formed over time. This process corrects for any loss of analyte during sample extraction and accounts for any variations in instrument response, a phenomenon known as matrix effect. clearsynth.com
The data generated from these studies are critical for understanding the metabolic stability of the parent drug and identifying the enzymes responsible for its biotransformation. For example, by observing the rate of N'-Desmethyl Amonafide formation, researchers can characterize the kinetics of the metabolizing enzymes.
Table 1: Illustrative Data from an In Vitro Microsomal Stability Assay
This table represents the type of data that would be generated in a typical experiment using a deuterated internal standard like this compound. The concentration of the metabolite is precisely measured over time, allowing for the calculation of key metabolic parameters.
| Time (minutes) | N'-Desmethyl Amonafide Concentration (nM) |
| 0 | 0 |
| 5 | 15.2 |
| 15 | 42.8 |
| 30 | 75.1 |
| 60 | 110.5 |
This is a hypothetical data table for illustrative purposes.
Following in vitro characterization, the metabolic fate of a drug is investigated in animal models through disposition studies. These studies examine how a drug and its metabolites are absorbed, distributed to various tissues, and ultimately excreted from the body. nih.gov Accurate measurement of the drug and its metabolites in various biological matrices, such as plasma, urine, and tissue homogenates, is essential for constructing a comprehensive pharmacokinetic profile. vdoc.pub
In preclinical species such as dogs and monkeys, Amonafide has been shown to be extensively metabolized. nih.govnih.gov To understand the complete disposition of the drug, it is necessary to quantify not only the parent compound but also its significant metabolites, including N'-Desmethyl Amonafide.
The use of this compound as an internal standard is critical for achieving accurate and precise quantification in these complex biological samples. vulcanchem.com Biological matrices are inherently "dirty," containing numerous endogenous compounds that can interfere with the analysis. clearsynth.com The stable isotope-labeled internal standard helps to mitigate these matrix effects, ensuring that the calculated concentrations are reliable. clearsynth.comresearchgate.net
Researchers would administer the parent drug, Amonafide, to the animal model and collect biological samples at various time points. This compound would be added to these samples during the workup procedure before analysis by LC-MS/MS. The resulting concentration-time data for the N'-Desmethyl Amonafide metabolite would be used to determine key pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Table 2: Representative Pharmacokinetic Data for N'-Desmethyl Amonafide in a Preclinical Species
This table illustrates the kind of pharmacokinetic data that is generated for a metabolite using a robust analytical method employing a deuterated internal standard.
| Time (hours) | Plasma Concentration of N'-Desmethyl Amonafide (ng/mL) |
| 0.25 | 5.8 |
| 0.5 | 12.3 |
| 1 | 25.7 |
| 2 | 48.9 |
| 4 | 35.1 |
| 8 | 10.2 |
| 24 | 1.5 |
This is a hypothetical data table for illustrative purposes.
These pharmacokinetic parameters are vital for building a complete picture of the drug's behavior in vivo, informing dose selection for further nonclinical and ultimately clinical studies. arritmiaonline.com.br The precision afforded by using this compound ensures that these critical decisions are based on the most accurate data possible.
Metabolic Investigations of Amonafide and Its Desmethyl Metabolite
Elucidation of Amonafide (B1665376) Biotransformation Pathways
The metabolism of Amonafide is primarily characterized by two significant reactions: N-demethylation and N-acetylation. jst.go.jpnih.gov N-demethylation involves the removal of a methyl group from the N,N-dimethylaminoethyl side chain. nih.gov N-acetylation occurs at the primary amino group on the naphthalimide ring. jst.go.jp Additionally, other reactions such as N-oxidation of the dimethylaminoethyl group and N-glucuronidation have been identified. jst.go.jpnih.gov In human studies, N-acetylated species were found to be major metabolites. nih.gov
Through various analytical techniques like thermospray liquid chromatography-mass spectrometry (LC/MS), researchers have identified several urinary metabolites of Amonafide. nih.govresearchgate.net The principal metabolites resulting from the aforementioned reactions are N'-Desmethyl Amonafide, N-Acetyl Amonafide, and the N'-oxide of Amonafide. nih.gov
N'-Desmethyl Amonafide: This metabolite is formed through the N-demethylation of the parent compound. nih.govresearchgate.net
N-Acetyl Amonafide: Formed via N-acetylation, this is a major and pharmacologically active metabolite. nih.govtaylorandfrancis.com Its formation is highly variable among individuals due to genetic polymorphisms. taylorandfrancis.com
Amonafide N'-Oxide: This metabolite results from the oxidation of the tertiary amine on the side chain. nih.govresearchgate.net
The deuterated standard, N'-Desmethyl Amonafide-d5 , is a stable, isotope-labeled version of the N'-Desmethyl Amonafide metabolite. It is used as an internal standard in analytical methods like mass spectrometry to ensure accurate and precise measurement of the metabolite in biological samples. veeprho.com
| Parent Compound | Metabolite | Metabolic Reaction |
|---|---|---|
| Amonafide | N'-Desmethyl Amonafide | N-Demethylation |
| Amonafide | N-Acetyl Amonafide | N-Acetylation |
| Amonafide | Amonafide N'-Oxide | N-Oxidation |
Identification of Key Metabolic Reactions (e.g., N-demethylation, N-acetylation)
Enzyme Systems Involved in N-Demethylation of Amonafide
The metabolic conversion of Amonafide is catalyzed by specific enzyme systems. The formation of N'-Desmethyl Amonafide is primarily attributed to the action of the Cytochrome P450 superfamily.
The Cytochrome P450 (CYP) system is centrally involved in the oxidative metabolism of Amonafide. nih.govnih.gov Specifically, the CYP1A2 isoform has been identified as a key player in the N-demethylation of Amonafide. nih.govscispace.com Simulation studies suggest that Amonafide and its N-acetylated metabolite can interact with and potentially inactivate CYP1A2. jst.go.jpnih.govresearchgate.net This interaction is thought to influence the rate of its own metabolism, including the N-demethylation pathway leading to N'-Desmethyl Amonafide. nih.gov
| Metabolic Reaction | Primary Enzyme System | Key Isoform/Enzyme |
|---|---|---|
| N-Demethylation | Cytochrome P450 | CYP1A2 |
| N-Acetylation | N-acetyltransferase | NAT2 |
Cytochrome P450 (CYP) Isoforms and their Catalytic Role
Comparative Metabolic Profiling Across Biological Systems
The metabolism of Amonafide exhibits notable differences across various biological systems and between individuals.
In humans , Amonafide undergoes extensive biotransformation through both N-acetylation and N-demethylation, as well as N-glucuronidation. jst.go.jp The rate of metabolism, particularly N-acetylation, is subject to significant inter-individual variability due to the genetic polymorphism of the NAT2 enzyme. taylorandfrancis.comannualreviews.org This results in distinct "fast" and "slow" acetylator phenotypes within the human population, affecting the plasma concentrations of both the parent drug and its metabolites. taylorandfrancis.comnih.gov
In contrast, studies in dogs , which are known to have a deficiency in N-acetylating capacity, show a different metabolic profile. jst.go.jpnih.gov In these animals, the primary metabolic pathways for Amonafide are N-demethylation and N-oxidation of the N,N-dimethylaminoethyl side chain. jst.go.jp This highlights a species-specific difference in the handling of the drug, primarily due to the variance in acetylating enzyme activity.
In Vitro Metabolic Stability Studies (e.g., liver microsomes, hepatocytes)
In vitro models are fundamental in early drug development to predict how a compound will be metabolized in the body. nih.gov Human liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, are a widely used tool for this purpose. nih.govresearchgate.net
Studies using human liver microsomes have shown that amonafide undergoes metabolism to form several products, including the N'-desmethyl metabolite. nih.gov The formation of N'-Desmethyl Amonafide is a result of N-demethylation, a common metabolic reaction. nih.govjst.go.jp Research suggests that Cytochrome P450 (CYP) enzymes, particularly CYP1A2, are involved in this oxidative process. nih.govjst.go.jp
Hepatocytes, which are intact liver cells, offer a more comprehensive in vitro model by including both Phase I (oxidation, etc.) and Phase II (conjugation) metabolic pathways. researchgate.net In human hepatocytes, amonafide is subject to N-demethylation as well as N-acetylation and N-glucuronidation. nih.govresearchgate.net The presence of multiple metabolic pathways highlights the complex biotransformation of amonafide.
Table 1: In Vitro Metabolic Data for Amonafide
| In Vitro System | Metabolic Pathway | Key Enzymes | Resulting Metabolites |
|---|---|---|---|
| Human Liver Microsomes | N-Demethylation | Cytochrome P450 (e.g., CYP1A2) | N'-Desmethyl Amonafide |
| Human Hepatocytes | N-Demethylation, N-Acetylation, N-Glucuronidation | CYP Enzymes, N-Acetyltransferases (NAT), UGTs | N'-Desmethyl Amonafide, N-Acetyl Amonafide, Glucuronide conjugates |
Metabolic Pathways in Non-Human In Vivo Models (e.g., animal studies)
Animal models are critical for examining the in vivo metabolism and disposition of a drug. Amonafide has been studied in various non-human models, including rats and dogs, revealing species-specific metabolic profiles. ascopubs.orgnih.gov
In dogs, amonafide is extensively metabolized. nih.gov Studies have identified N-demethylation as one of the metabolic pathways. nih.gov Another significant metabolite found in dogs is an N-oxide derivative. nih.gov A study in dogs showed that after intravenous administration, about 9.5% of the dose was excreted in the urine as the parent drug within 24 hours, indicating significant metabolic clearance. nih.gov
Table 2: Amonafide Metabolism in Animal Models
| Animal Model | Notable Metabolic Pathways | Key Metabolites Identified | Reference |
|---|---|---|---|
| Dog | N-Demethylation, N-Oxidation | N'-Desmethyl Amonafide, N-Oxide derivative | nih.govnih.gov |
| Rat | General Metabolism | Various metabolites | ascopubs.org |
Implications of Metabolic Variability in Amonafide Disposition in Research Models
Significant variability in amonafide's metabolism has been observed, which has major implications for its use in research and clinical settings. This variability is largely attributed to genetic differences in drug-metabolizing enzymes, a field known as pharmacogenetics. ethernet.edu.et
A primary source of this variability in humans is the genetic polymorphism of the N-acetyltransferase 2 (NAT2) enzyme. nih.govnih.gov Individuals can be classified as "fast acetylators" or "slow acetylators". nih.gov This genetic difference significantly impacts the metabolism of amonafide to N-acetyl-amonafide, which is also a pharmacologically active molecule. nih.govtaylorandfrancis.com This variability in N-acetylation can lead to interindividual differences in drug exposure and response. taylorandfrancis.comaacrjournals.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Amonafide |
| N'-Desmethyl Amonafide |
Pharmacokinetic Research on Amonafide and Its Metabolites in Preclinical Contexts
Pharmacokinetic Characterization of Amonafide (B1665376) and its Active Metabolites in Non-Human Models
Preclinical studies in various animal models have been essential in elucidating the pharmacokinetic profile of Amonafide. These studies track the drug from its administration to its eventual elimination, providing foundational knowledge for its clinical development.
Following intravenous administration in dogs, Amonafide distributes rapidly. It has a large apparent volume of distribution, indicating extensive movement from the plasma into other body tissues. veeprho.com Studies showed that Amonafide readily penetrates the cerebrospinal fluid (CSF), achieving a concentration approximately 30% of the concurrent plasma level within 20-25 minutes post-administration. veeprho.com
Tissue distribution analysis in dogs, performed 6 hours after dosing, revealed the highest concentrations of unchanged Amonafide in the liver, followed by the stomach, lung, kidney, and pancreas. veeprho.com By 24 hours, the drug was not detectable in these tissues, suggesting rapid metabolism and clearance rather than significant retention. veeprho.com In other experimental models, such as zebrafish embryos, biodistribution studies have shown Amonafide and its analogs accumulate in the nuclei of tumor cells. rsc.org
Table 1: Pharmacokinetic Parameters of Amonafide in Dogs This interactive table summarizes key pharmacokinetic parameters observed in dogs following intravenous administration.
| Parameter | Value | Source |
|---|---|---|
| Initial Plasma Half-life (t½α) | 2.4 ± 0.4 min | veeprho.com |
| Intermediate Plasma Half-life (t½β) | 26.8 ± 3.7 min | veeprho.com |
| Terminal Plasma Half-life (t½γ) | 21.7 ± 4.0 h | veeprho.com |
| Peak Plasma Concentration (Cmax) | 6.3 ± 1.7 µg/mL | veeprho.com |
| Apparent Volume of Distribution (Vd) | 12.84 ± 0.54 L/kg | veeprho.com |
Amonafide undergoes extensive metabolism, which is the primary route of its clearance from the body. veeprho.comcapes.gov.br In dogs, a species known to be deficient in the N-acetylation capacity that is prominent in humans, Amonafide is converted to at least three major and two minor metabolites. veeprho.comnih.gov The main metabolites identified in this model are an N-oxide derivative and N-demethylated forms. veeprho.comnih.gov
Excretion of the parent drug is limited. In a 24-hour period, only about 9.5% of the administered dose is found unchanged in the urine of dogs. veeprho.com Biliary excretion is a more significant pathway for metabolites; the N-oxide metabolite's cumulative biliary excretion was 16.7% in 6 hours, compared to 1.4% in urine over 24 hours. veeprho.com For the parent drug, biliary excretion accounted for 7.4% of the dose in 6 hours. veeprho.com The low urinary excretion of the parent compound underscores the importance of hepatic metabolism as the main elimination pathway. nih.gov
Absorption and Distribution Studies in Experimental Organisms
Modeling and Simulation of Pharmacokinetic Profiles in Non-Human Systems
Pharmacokinetic modeling and simulation are powerful tools for interpreting and predicting a drug's behavior, and these have been applied to Amonafide research.
Population pharmacokinetic (PopPK) models analyze data from a group of subjects to understand sources of variability in drug concentrations. While many sophisticated PopPK models for Amonafide have been developed using human data, the principles are rooted in preclinical findings. dntb.gov.ua A key strategy that facilitates population studies is the use of limited sampling models (LSM). openaccessjournals.com An LSM allows for the accurate estimation of a key pharmacokinetic parameter, the area under the concentration-time curve (AUC), from only a few strategically timed blood samples. openaccessjournals.com This approach, validated for Amonafide, makes it feasible to gather pharmacokinetic data from larger preclinical study groups, thereby improving the statistical power to identify relationships between drug exposure and effect. openaccessjournals.com Physiologic pharmacokinetic models, which are built primarily from experimental animal data, incorporate physiological parameters like organ blood flow and tissue volumes to predict drug distribution, offering a way to extrapolate findings between species. dokumen.pubdoctorlib.org
Population Pharmacokinetic Approaches in Preclinical Contexts
Role of Metabolic Phenotyping in Modulating Amonafide Pharmacokinetics in Research Settings (e.g., in vitro enzyme studies, animal models)
The variability in Amonafide's metabolism, particularly through N-acetylation, has been a major focus of preclinical research. Metabolic phenotyping, or classifying individuals based on their metabolic enzyme activity, is crucial for understanding this variability. taylorandfrancis.com
The enzyme N-acetyltransferase 2 (NAT2) is responsible for the acetylation of Amonafide's primary amine group to form N-acetyl-amonafide. taylorandfrancis.comresearchgate.net Genetic polymorphisms in the NAT2 gene result in different enzyme activity levels, leading to "fast," "intermediate," and "slow" acetylator phenotypes. worldscientific.comscirp.org This variation has profound pharmacokinetic consequences.
In vitro studies using recombinant human NAT2 enzymes or liver fractions from different species confirm that Amonafide is a substrate for this polymorphic enzyme. researchgate.net Such studies have also been used to screen new Amonafide derivatives, called numonafides, which were specifically designed to avoid this NAT2-mediated acetylation. researchgate.netnih.gov
Animal models are critical for studying the in vivo implications of this metabolic variation. Dogs, for instance, are naturally deficient in N-acetylation and thus serve as a model for "slow acetylators," metabolizing Amonafide primarily through oxidation and demethylation. nih.govnih.gov In contrast, rodent models like mice and rats possess NAT enzymes and can be used to study the interplay between acetylation and other metabolic pathways. worldscientific.comnih.gov Genetically modified mouse models, including those with specific NAT gene knockouts or those "humanized" with human NAT genes, provide highly controlled systems to investigate the precise role of each enzyme isoform in Amonafide pharmacokinetics and disposition. worldscientific.com These preclinical phenotyping studies are fundamental to interpreting drug efficacy and toxicity data and for developing strategies to manage inter-individual metabolic differences. dntb.gov.uataylorandfrancis.com
Table 2: List of Chemical Compounds
| Compound Name | Role/Type |
|---|---|
| Amonafide | Parent drug, anticancer agent |
| N'-Desmethyl Amonafide-d5 | Deuterated internal standard |
| N'-Desmethyl Amonafide | Metabolite of Amonafide |
| N-acetyl-amonafide | Active metabolite of Amonafide |
| Amonafide N-oxide | Metabolite of Amonafide |
| Amonafide-d6 | Deuterated internal standard |
| N-Acetyl Amonafide-d6 | Deuterated internal standard |
| Numonafides | Amonafide derivatives |
| Caffeine | Probe drug for NAT2 phenotype |
| Cytarabine | Anticancer agent |
| Daunorubicin | Anticancer agent |
| Doxorubicin | Anticancer agent |
| Etoposide | Anticancer agent |
| Mitoxantrone | Anticancer agent |
| N-acetyltransferase 2 (NAT2) | Metabolic enzyme |
Future Directions and Emerging Research Avenues
Development of Next-Generation Labeled Analogs for Enhanced Analytical Precision
The use of stable isotope-labeled internal standards, such as N'-Desmethyl Amonafide-d5, is fundamental to achieving high accuracy and precision in the quantitative analysis of drugs and their metabolites by mass spectrometry. veeprho.com The development of next-generation labeled analogs is a continuous effort to further refine analytical methodologies. This involves exploring the synthesis of analogs with a higher degree of deuteration or the incorporation of other stable isotopes like ¹³C or ¹⁵N. The goal is to create internal standards that are even more distinct from their unlabeled counterparts in mass-to-charge ratio, minimizing any potential for isotopic crosstalk and enhancing the signal-to-noise ratio in complex biological matrices.
Future research may also focus on synthesizing a broader panel of labeled metabolites of amonafide (B1665376), beyond this compound. Amonafide undergoes significant metabolism, with several metabolites identified. nih.gov Having a corresponding stable isotope-labeled internal standard for each major metabolite would allow for more comprehensive and accurate pharmacokinetic modeling. This would provide a more complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Application of this compound in Mechanistic Metabolic Studies
This compound is not only a tool for quantification but also a valuable asset in elucidating the metabolic pathways of amonafide. By using labeled compounds, researchers can trace the metabolic fate of amonafide with high specificity. This is particularly important for understanding the enzymes involved in its biotransformation.
Amonafide is known to be metabolized in part through N-acetylation, a reaction catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2). nih.govthno.org This process can lead to the formation of metabolites with altered activity and toxicity. taylorandfrancis.com this compound can be employed in in vitro studies with human liver microsomes or recombinant NAT2 enzymes to precisely measure the rate and extent of its formation. This information is crucial for understanding inter-individual variability in amonafide metabolism, which can significantly impact drug efficacy and toxicity. nih.gov
Furthermore, studies utilizing this compound can help to identify and characterize other, less prominent metabolic pathways. By comparing the metabolic profiles of labeled and unlabeled amonafide, researchers can uncover novel metabolites and gain a deeper understanding of the complete metabolic map of the drug.
Integration of Advanced Analytical Techniques with Omics Technologies for Metabolite Profiling
The field of metabolomics, which aims to comprehensively identify and quantify all small-molecule metabolites in a biological system, offers a powerful approach to understanding drug metabolism. The integration of advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with omics technologies can provide an unprecedented level of detail in metabolite profiling.
In this context, this compound serves as an essential anchor point. Its well-defined mass and retention time provide a constant reference in complex metabolomic datasets, aiding in the identification and quantification of other amonafide-related metabolites. Future research will likely involve using this compound in sophisticated metabolomics workflows to:
Create detailed metabolic fingerprints: By analyzing samples from patients treated with amonafide, researchers can create detailed metabolic fingerprints that correlate with drug response and toxicity.
Identify biomarkers: These metabolic fingerprints can be mined for biomarkers that predict a patient's response to amonafide, paving the way for personalized medicine approaches.
Elucidate mechanisms of action: Changes in the metabolome following amonafide treatment can provide insights into the drug's mechanism of action and its effects on cellular metabolism. nih.gov
Potential for this compound in Understanding Drug-Drug Interactions Related to Amonafide Metabolism
Drug-drug interactions are a significant concern in clinical practice, as the co-administration of multiple drugs can alter their metabolic pathways, leading to unexpected toxicity or reduced efficacy. Amonafide's metabolism, particularly its reliance on the NAT2 enzyme, makes it susceptible to interactions with other drugs that are also substrates or modulators of this enzyme. drugbank.comdiva-portal.org
This compound is a valuable tool for investigating these potential interactions. In vitro studies using human liver microsomes can be designed to assess the impact of other drugs on the formation of N'-desmethyl amonafide from its parent compound. By using the labeled analog, researchers can accurately quantify any changes in the metabolic rate, providing clear evidence of an interaction. This information is critical for predicting potential drug-drug interactions in a clinical setting and for developing guidelines for the safe co-administration of amonafide with other medications.
Q & A
Q. Methodological Consideration :
- IS Preparation : Spike deuterated IS into samples before extraction to account for procedural losses.
- Calibration : Use a calibration curve with IS-normalized peak area ratios to mitigate matrix interference.
How can researchers validate the isotopic purity of this compound, and what analytical techniques are critical for ensuring its reliability in trace analysis?
Basic Research Question
Isotopic purity is essential to avoid cross-contamination between deuterated and non-deuterated species. Techniques include:
- High-Resolution Mass Spectrometry (HRMS) : Confirm the absence of unlabelled analogs by resolving isotopic clusters.
- NMR Spectroscopy : Detect residual protonated impurities in the deuterated compound (e.g., via -NMR for non-deuterated protons) .
- Chromatographic Separation : Use ultra-HPLC to baseline-separate isotopic variants, ensuring specificity in quantification .
Q. Validation Protocol :
- Batch Testing : Analyze multiple synthesis batches for deuterium incorporation efficiency.
- Stability Studies : Assess isotopic integrity under storage conditions (e.g., temperature, light exposure).
What experimental strategies optimize collision-induced dissociation (CID) and ultraviolet photodissociation (UVPD) parameters for this compound fragmentation in complex matrices?
Advanced Research Question
CID and UVPD provide complementary fragmentation pathways:
- CID Optimization : Adjust collision energy (e.g., 10–40 eV) to balance fragment ion abundance and precursor ion survival. For this compound, prioritize fragments unique to its structure (e.g., m/z 297, 189 for desmethyl bosentan analogs) .
- UVPD Parameters : Use 266 nm irradiation with controlled exposure time (e.g., 170 ms) to generate diagnostic ions (e.g., m/z 366, 322) via π-bond cleavage in aromatic rings .
Q. Data Acquisition Workflow :
Hybrid Fragmentation : Combine CID and UVPD in tandem MS (e.g., CID first, then UVPD on residual ions) to maximize structural insights.
Dynamic Exclusion : Prioritize low-abundance fragments by excluding dominant ions in subsequent scans.
How should researchers address discrepancies in fragmentation patterns between this compound and its non-deuterated counterpart during metabolite identification?
Advanced Research Question
Deuterium-induced isotopic shifts can alter fragmentation pathways. For example, deuterated analogs may exhibit reduced cleavage at deuterated sites, leading to unexpected fragments.
Q. Resolution Strategies :
- Cross-Validation : Compare fragmentation libraries of deuterated and non-deuterated standards under identical CID/UVPD conditions .
- Isotopic Pattern Simulation : Use software tools (e.g., MS-DIAL) to predict and verify deuterium-specific fragments.
- Complementary Techniques : Pair LC-MS/MS with high-resolution orbitrap or TOF-MS to resolve ambiguous fragments .
What statistical approaches are recommended for cross-validating quantitative data when using this compound across multiple analytical platforms?
Advanced Research Question
Ensure data consistency via:
- Bland-Altman Analysis : Compare inter-platform bias (e.g., LC-MS vs. LC-UV) using deuterated IS-normalized results.
- Multivariate Regression : Adjust for platform-specific variances (e.g., ionization efficiency, detector sensitivity) .
Case Study :
In bosentan metabolite studies, UVPD/CID hybrid methods achieved a limit of quantification (LOQ) of 0.5 ng/mL with <15% inter-assay variability, validated via precision/accuracy tables (Table 2, ).
How can researchers ensure reproducibility when adapting this compound-based methods from plasma to other biological matrices (e.g., cerebrospinal fluid)?
Advanced Research Question
Matrix effects vary significantly across biological fluids. Key steps include:
Q. Documentation Requirement :
- Detailed SOPs : Specify centrifugation speed, column type, and mobile phase additives.
- Peer Review : Share protocols via platforms like Protocols.io for community validation .
What ethical and reporting standards apply when publishing studies involving this compound, particularly regarding data transparency and source attribution?
Basic Research Question
Adhere to:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
